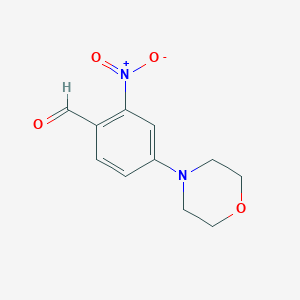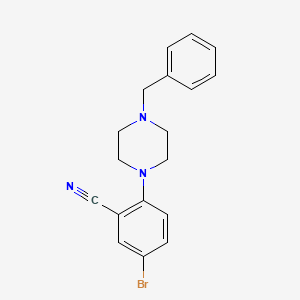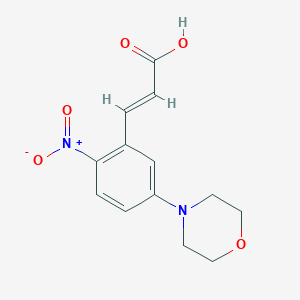
4-Morpholino-2-nitrobenzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Multicomponent Reaction Catalysis
4-Morpholino-2-nitrobenzaldehyde has been utilized in multicomponent reactions. For instance, the synthesis of 4,7-Dihydro-6-nitro-7Ar-5-R-azolo[1,5-a]pyrimidines was achieved through the reaction of aminoazoles, morpholino-nitroalkenes, and aromatic aldehydes, catalyzed by boron trifluoride etherate (Lyapustin et al., 2019).
2. Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of Schiff base compounds and subsequent creation of 1,3-oxazepine and benzo[1,3]oxazepine compounds using morpholine, 4-nitrobenzaldehyde, and other reactants (Ahmed & Al-hashimi, 2016).
3. Catalysis in Organic Synthesis
4-Morpholino-2-nitrobenzaldehyde has been applied in organic synthesis as a catalyst. For example, nano-Mn-[4-nitrophenyl-salicylaldimine-methyl pyranopyrazole]Cl2, a Schiff base complex, was synthesized and used as an efficient catalyst for the preparation of hexahydroquinolines (Moosavi-Zare et al., 2017).
4. Application in Analytical Chemistry
In analytical chemistry, the compound has been used in derivatization methods for detecting residues in food. A method involving the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites was developed for quantifying trace levels of these residues in foods of animal origin (Delatour et al., 2003).
5. Investigation of Ionic Liquids
The compound has been used in studies investigating the molecular properties of ionic liquids. A study focused on the morpholino-induced elimination of 5-nitrobenzisoxazole, using 4-nitroaniline and other probes in ionic liquids (D’Anna et al., 2009).
6. Synthesis of Aminoquinoline Derivatives
It was involved in the synthesis of 2-aminoquinoline derivatives, where α-diaminoboryl carbanions converted 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles (Tomioka et al., 2012).
7. Catalytic Reduction of Aldehydes
Research has also explored its role in the catalytic reduction of aldehydes. Oxo-rhenium complexes with heterocyclic ligands were tested for the reduction of 4-nitrobenzaldehyde, with phenylsilane as a reducing agent (Bernando et al., 2015).
8. Potential Anti-Trypanosomal Agents
The compound was also studied as a part of ruthenium(II) complexes, which showed potential as anti-trypanosomal drugs (Rodrigues et al., 2008).
9. Synthesis of Organic Compounds
Additionally, it was used in the synthesis of 3-methylquinoline-4-carbaldehydes through a Wittig-olefination–Claisen-rearrangement approach (Kulkarni et al., 2012).
10. HPLC Detection in Pharmaceuticals
4-Morpholino-2-nitrobenzaldehyde has been used in HPLC methods for detecting residual aldehydes in pharmaceuticals, particularly in the context of chloramphenicol formulations (Luo et al., 2018).
11. Bioconversion Studies
The compound has found applications in bioconversion studies, as seen in the conversion of various toluenes to their corresponding benzaldehydes using laccases (Chaurasia et al., 2014).
12. Studies on Nonlinear Optical Materials
It has also been studied in the context of nonlinear optical materials, specifically in the investigation of morpholinium 2-chloro-4-nitrobenzoate (Karthick et al., 2018).
13. Quantum Chemical Studies
Quantum chemical studies have utilized the compound, such as in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides (Lee et al., 2003).
14. Kinetic Studies in Organic Chemistry
Kinetic studies in organic chemistry have also employed 4-Morpholino-2-nitrobenzaldehyde, as demonstrated in the study of aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (Um et al., 2015).
15. Synthesis of Functional Polymers
The compound was used in the synthesis of functional polymers, particularly morpholine-functional homopolymers and copolymers (Lessard et al., 2012).
16. Crystallographic Studies
It has been a subject in crystallographic studies, as seen in the analysis of hydrogen-bonded sheets and framework structures in its derivatives (Wardell et al., 2005).
17. Actinometry in Photochemistry
In photochemistry, 2-nitrobenzaldehyde, a related compound, has been used as a chemical actinometer (Galbavy et al., 2010).
18. Application in Food Safety Monitoring
The compound has applications in food safety monitoring, as in the visualized microarray sensing technique for detecting residues of banned nitrofuran antibiotics in honey (Li et al., 2017).
19. Asymmetric Michael Reactions
It has been used in catalytic asymmetric Michael reactions, especially in the creation of gamma-formyl nitro compounds (Betancort & Barbas, 2001).
20. Catalytic Reduction in Synthesis
Finally, its role in the catalytic reduction of nitroarenes was explored in the synthesis of indoprofen, an anti-inflammatory drug (Ogiwara et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-morpholin-4-yl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(7-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHDWUUUUEPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276922 | |
| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-2-nitrobenzaldehyde | |
CAS RN |
904895-91-6 | |
| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904895-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)

![3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B1401880.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401881.png)



![2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401892.png)
![[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1401893.png)